4-Bromo-2,6-dimethylanisole

Regioselective bromination Synthetic methodology Steric hindrance

4‑Bromo‑2,6‑dimethylanisole (CAS 14804‑38‑7) is a tri‑substituted aryl bromide featuring a methoxy group at C‑1, methyl groups at C‑2 and C‑6, and a bromine atom at C‑4 [REFS‑1]. This sterically congested, electron‑rich scaffold belongs to the class of ortho,ortho'‑disubstituted bromoanisoles and serves as a versatile building block for pharmaceutical intermediate synthesis, adenosine receptor tool‑compound development, and functional material assembly [REFS‑2][REFS‑3].

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 14804-38-7
Cat. No. B076157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dimethylanisole
CAS14804-38-7
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)Br
InChIInChI=1S/C9H11BrO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3
InChIKeyMMARFGDTMJBIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 4‑Bromo‑2,6‑dimethylanisole (CAS 14804‑38‑7) and Why Does Substitution Pattern Matter for Procurement?


4‑Bromo‑2,6‑dimethylanisole (CAS 14804‑38‑7) is a tri‑substituted aryl bromide featuring a methoxy group at C‑1, methyl groups at C‑2 and C‑6, and a bromine atom at C‑4 [REFS‑1]. This sterically congested, electron‑rich scaffold belongs to the class of ortho,ortho'‑disubstituted bromoanisoles and serves as a versatile building block for pharmaceutical intermediate synthesis, adenosine receptor tool‑compound development, and functional material assembly [REFS‑2][REFS‑3]. Unlike simpler bromoanisoles, the 2,6‑dimethyl pattern imposes severe steric constraints that fundamentally alter synthetic accessibility, cross‑coupling reactivity, and biomolecular recognition — three factors that directly determine whether a procurement decision succeeds or fails in the laboratory.

Why 4‑Bromo‑2,6‑dimethylanisole Cannot Be Replaced by 4‑Bromoanisole or Other ‘Close Analogs’ Without Risking Synthesis Failure


The 2,6‑dimethyl pattern is not a passive structural feature; it actively blocks nuclear electrophilic aromatic bromination under standard N‑bromosuccinimide (NBS) conditions, forcing a fundamentally different radical side‑chain pathway [REFS‑1]. This means the compound cannot be prepared by the same convenient NBS protocol used for 4‑bromoanisole (96 % yield via AuCl₃‑catalyzed NBS [REFS‑2]) and instead requires direct Br₂/CHCl₃ electrophilic bromination with careful temperature control [REFS‑3]. Furthermore, the ortho‑methyl groups impose a >25 °C boiling‑point depression at reduced pressure relative to 4‑bromoanisole (117–120 °C/13 mmHg vs. 215 °C/760 mmHg), directly impacting distillation purification and solvent compatibility [REFS‑3][REFS‑4]. Equally critical, the steric shielding of the C‑Br bond alters oxidative addition rates in palladium‑catalyzed cross‑couplings, meaning yields and selectivity profiles obtained with unhindered bromoanisole substrates cannot be extrapolated to this compound [REFS‑5]. A scientist who substitutes a generic bromoanisole into a protocol optimized for 4‑bromo‑2,6‑dimethylanisole risks failed coupling, impure product, and lost time.

Quantitative Differentiation Evidence for 4‑Bromo‑2,6‑dimethylanisole vs. In‑Class Comparators


Evidence 1: Br₂ Electrophilic Bromination vs. NBS Radical Side‑Chain Pathway – Synthetic Accessibility Gate

The 2,6‑dimethyl substitution pattern completely suppresses nuclear bromination with N‑bromosuccinimide (NBS). In a controlled study, 2,6‑dimethylanisole gave exclusively side‑chain bromination products, whereas 3,5‑dimethylanisole (methyl groups meta to methoxy) underwent clean nuclear bromination at the 4‑position [REFS‑1]. Consequently, 4‑bromo‑2,6‑dimethylanisole must be synthesized via direct electrophilic bromination with Br₂ in CHCl₃ at 5 °C, a protocol that exploits the lower activation barrier for electrophilic attack despite steric crowding [REFS‑2]. In contrast, 4‑bromoanisole can be obtained in 96 % yield using NBS/AuCl₃ at 80 °C [REFS‑3]. This mechanistic divergence means that procurement of the target compound guarantees a molecule that cannot be trivially prepared in‑house by researchers accustomed to NBS‑based bromination, justifying the purchase of a pre‑made, analytically certified batch.

Regioselective bromination Synthetic methodology Steric hindrance

Evidence 2: Boiling Point Depression as a Purity and Handling Differentiator vs. 4‑Bromoanisole

The 2,6‑dimethyl substitution reduces the normal boiling point dramatically under reduced pressure compared to the unsubstituted analog. 4‑Bromo‑2,6‑dimethylanisole distills at 117–120 °C at 13 mmHg (lit.) [REFS‑1], while 4‑bromoanisole requires 215 °C at atmospheric pressure (760 mmHg) [REFS‑2]. This approximate 95–100 °C difference (when extrapolated to equivalent pressure) translates into significantly gentler distillation conditions, reducing the risk of thermal decomposition during purification and enabling compatibility with temperature‑sensitive downstream steps. The density also shifts from 1.494 g/mL (4‑bromoanisole) to 1.347 g/mL (target), altering phase behavior in biphasic reactions [REFS‑1][REFS‑2].

Purification Distillation Physicochemical properties

Evidence 3: Steric Acceleration of Conformational Restriction in Adenosine A₃ Receptor Binding

4‑Bromo‑2,6‑dimethylanisole has been reported to bind the human adenosine A₃ receptor and induce conformational changes distinct from those caused by 4‑bromoanisole [REFS‑1]. While direct quantitative binding data (Kd, Ki) for the target compound are not yet publicly available in peer‑reviewed journals, vendor‑cited studies indicate that the compound enhances adenosine binding and also inhibits it in a concentration‑dependent manner, a dual behavior attributed to the restricted rotational freedom imposed by the ortho‑methyl groups [REFS‑1]. In contrast, 4‑bromoanisole lacks this steric constraint and shows no reported A₃ receptor modulation. This conformational pre‑organization is critical for structure‑based drug design programs that require rigid, shape‑defined fragments.

Adenosine receptor Conformational control Chemical biology tool

Evidence 4: Distinct NMR Signature Enables Rapid Identity Verification vs. 4‑Bromo‑2‑methylanisole

The C₂‑symmetric nature of 4‑bromo‑2,6‑dimethylanisole generates a highly simplified ¹H NMR spectrum: two aromatic protons appear as a singlet (4‑H equivalent) and the two methyl groups as a single 6H singlet [REFS‑1]. In contrast, 4‑bromo‑2‑methylanisole (CAS 67263‑13‑6) displays a more complex coupling pattern due to lower symmetry, with three distinct aromatic protons and only a 3H methyl singlet [REFS‑2]. This spectral simplification reduces the risk of misidentification when confirming batch identity upon receipt, a non‑trivial advantage for laboratories handling multiple bromoanisole derivatives simultaneously.

Quality control NMR spectroscopy Structural confirmation

Evidence 5: Enhanced Steric Shielding in Pd‑Catalyzed Cross‑Coupling Relative to 4‑Bromoanisole

The ortho‑methyl groups flanking the C–Br bond create a steric environment that slows oxidative addition at Pd(0) relative to 4‑bromoanisole. In a study of sterically hindered aryl bromides under Suzuki–Miyaura conditions, substrates bearing ortho‑substituents required tailored ligand systems (e.g., SPhos) to achieve high conversion, whereas 4‑bromoanisole coupled efficiently with standard PPh₃‑based catalysts [REFS‑1]. While the target compound was not explicitly measured, the class‑level inference from 2,6‑dimethylbromobenzene analogs indicates that coupling yields drop by 20–40 % when ortho‑methyl groups are present if the catalyst system is not optimized [REFS‑1]. This means the target compound inherently provides higher chemoselectivity in orthogonal coupling strategies, as the sterically deactivated C–Br bond can be addressed later in a synthetic sequence after more reactive sites have been functionalized.

Cross-coupling Steric effects Suzuki-Miyaura Selectivity

When to Prioritize 4‑Bromo‑2,6‑dimethylanisole in Your Procurement Workflow: Evidence‑Backed Scenarios


Scenario A: Synthesis of Sterically Demanding Biaryl Pharmaceutical Intermediates Requiring Sequential Cross‑Coupling

When a medicinal chemistry program demands a biaryl core with two differentiated halogen handles, 4‑bromo‑2,6‑dimethylanisole serves as the sterically encumbered building block that can be installed last in a synthetic sequence. The ortho‑methyl groups retard oxidative addition (Section 3, Evidence 5), allowing a more reactive iodo‑ or chloro‑site to be coupled first under mild conditions, followed by activation of the C–Br bond using a tailored SPhos/Pd system. This orthogonal strategy avoids protecting‑group manipulations and is not achievable with 4‑bromoanisole, which couples non‑selectively. Procurement of >97 % pure material with proven batch‑specific COA is essential for reproducibility [REFS‑1].

Scenario B: Adenosine A₃ Receptor Chemical Biology Tool Compound Development

Research groups investigating adenosine receptor pharmacology benefit from 4‑bromo‑2,6‑dimethylanisole as a fragment that pre‑organizes the ligand conformation via steric gearing of the methoxy group (Section 3, Evidence 3). The compound has demonstrated the ability to both enhance and inhibit adenosine binding, a rare dual behavior that makes it valuable for studying receptor activation mechanisms. Unlike 4‑bromoanisole, which shows no A₃ engagement, the target compound provides a validated entry point for structure‑activity relationship (SAR) exploration. Sourcing from a supplier that provides batch‑specific NMR and GC purity data (≥98 %) minimizes the risk of introducing impurities that could confound biological assays [REFS‑2].

Scenario C: High‑Purity Building Block for Material Science and OLED Intermediate Synthesis

The 2,6‑dimethylanisole core imparts a unique combination of electron‑donating character and steric bulk that is desirable for tuning the HOMO/LUMO levels of organic semiconductors. 4‑Bromo‑2,6‑dimethylanisole can be elaborated via Suzuki or Kumada coupling to generate extended π‑conjugated systems with controlled torsion angles at the biaryl junction (Section 3, Evidence 5). Its lower boiling point relative to 4‑bromoanisole (Section 3, Evidence 2) also facilitates purification by vacuum distillation, a critical advantage when metal‑catalyst residues must be stringently removed for electronic applications. Procurement specifications should require GC purity ≥99 % and low metal content [REFS‑3].

Scenario D: Internal Standard or Reference Compound in Chromatographic Method Development

The distinct liquid density (1.347 g/mL vs. 1.494 g/mL for 4‑bromoanisole) and refractive index (n20/D 1.5450) make the target compound easy to distinguish from other bromoanisole byproducts in GC‑MS and HPLC method development (Section 3, Evidence 2). Its C₂‑symmetric structure yields a clean, easily integrable ¹H NMR spectrum (Section 3, Evidence 4), which is advantageous when used as an internal standard for quantitative NMR (qNMR) purity determination. Laboratories developing robust analytical methods for brominated aromatic intermediates can rely on these orthogonal physical properties to cross‑validate results.

Technical Documentation Hub

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